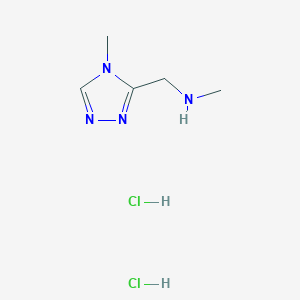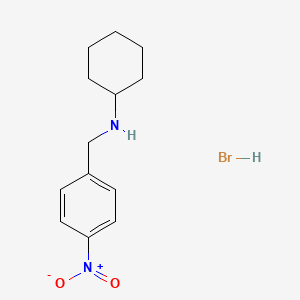
2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride
Übersicht
Beschreibung
“2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 1609409-11-1 . It has a molecular weight of 250.17 . The compound is typically stored at room temperature and appears as a solid .
Molecular Structure Analysis
The linear formula of “2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride” is C10 H15 N3 . 2 Cl H . This indicates that the molecule consists of 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms.Physical And Chemical Properties Analysis
“2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride” is a solid at room temperature . It has a molecular weight of 250.17 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride derivatives have been explored for their corrosion inhibition properties. For instance, derivatives like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide (FMPPDBS) were investigated for the corrosion inhibition of iron using quantum chemical calculations and molecular dynamics simulations. These studies provided insights into their binding energies on metal surfaces, which is crucial for understanding their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Synthesis of Heterocyclic Compounds
The chemical synthesis of heterocyclic compounds, which are essential in medicinal chemistry, often utilizes 2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride derivatives. For example, new sulfanyl pyrimidin-4(3H)-one derivatives were synthesized, showcasing the compound's utility in creating a wide spectrum of biologically active structures. Such derivatives display various activities, including antimicrobial, anticancer, and antidepressive (Bassyouni & Fathalla, 2013).
DNA Adduct Mapping
Piperidine, a component of 2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride, is used in DNA research. Specifically, piperidine has been employed for chemically cleaving DNA at specific sites, like pyrimidine (6-4) pyrimidone photoproducts, to facilitate gene-specific fragment analysis. This methodology is pivotal in mapping DNA adducts and understanding UV-induced mutagenesis at a nucleotide resolution (Pfeifer et al., 1991).
Anti-Angiogenic and DNA Cleavage Studies
The compound's derivatives have also been synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. This research is significant in cancer treatment, as the inhibition of angiogenesis and the ability to interact with DNA are crucial aspects of anticancer therapy. For instance, certain derivatives of 2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride showed notable anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).
Synthesis Optimization in Drug Development
In drug development, the synthesis of 2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride derivatives is optimized for high yield and efficiency. A study demonstrated the optimization and kinetic modeling of the condensation of a secondary amine with a uracil derivative, a process integral to the synthesis of these compounds (Chmielowiec et al., 2004).
Safety and Hazards
The compound is associated with certain hazards. The safety information pictograms indicate that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-methyl-4-piperidin-4-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9;;/h4,7,9,11H,2-3,5-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAAOMSEGPMIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine hydrochloride](/img/structure/B3107400.png)



amine hydrobromide](/img/structure/B3107427.png)
![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3107441.png)


![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3107483.png)